
Sulfaquinoxaline sodium
Description
Genesis of Sulfaquinoxaline (B1682707) as a Chemotherapeutic Agent
The story of sulfaquinoxaline begins within the broader context of the development of sulfonamide drugs in the 1930s. allenpress.comnih.gov Initially celebrated for their antibacterial properties in human medicine, the therapeutic potential of "sulfa" drugs was soon found to extend to protozoan parasites. allenpress.comdrew.edu This discovery spurred a significant chemical synthesis program that continued even through World War II, a period when the clinical use of this class of drugs was otherwise declining. nih.gov
During the war, a primary concern for researchers was the treatment of human malaria, caused by the sporozoan parasite Plasmodium spp. allenpress.comnih.gov Scientists hypothesized that a sulfonamide with a long plasma half-life would be particularly effective as an antimalarial agent. allenpress.comnih.gov This line of inquiry led to the synthesis of sulfaquinoxaline. allenpress.comnih.gov Early studies on its biological properties, conducted by the Merck Institute for Therapeutic Research, revealed its efficacy against pneumococcal infections in mice, distinguishing it from other "short-acting sulfonamides" of the time. allenpress.com
Evolution of Research Focus: From Initial Investigations to Veterinary Applications
While sulfaquinoxaline showed promise, it ultimately proved too toxic for use in human medicine, particularly for treating malaria. allenpress.comnih.govresearchgate.net This setback, however, paved the way for a pivotal shift in its research trajectory. Recognizing its potential value in the veterinary field, Merck & Co., Inc. sought external expertise to explore its applications in animals. allenpress.com
This strategic pivot led to the discovery of sulfaquinoxaline's remarkable efficacy against another sporozoan parasite, Eimeria spp., the causative agent of coccidiosis in domestic chickens. allenpress.comnih.gov Coccidiosis was a significant and economically damaging disease in the poultry industry. The finding that sulfaquinoxaline could effectively control this parasitic disease marked a crucial turning point, redirecting the focus of research and development squarely towards its use in veterinary medicine. allenpress.comresearchgate.net
Milestones in the Academic and Industrial Development of Sulfaquinoxaline Sodium
The transition of sulfaquinoxaline from an experimental compound to a commercially viable veterinary drug is marked by several key milestones. A U.S. Patent for the compound was issued to Merck & Co., Inc. on July 16, 1946, primarily detailing its chemical structure and synthesis processes. allenpress.com Even before the patent was granted, scientific papers had been published describing its chemical synthesis and initial biological properties. allenpress.com
Following the discovery of its anticoccidial properties, further research solidified its value. By 1948, sulfaquinoxaline was introduced commercially as a poultry coccidiostat. allenpress.comnih.govresearchgate.net This was a landmark event, as it was the first antibiotic officially licensed for routine inclusion in poultry feeds to prevent coccidiosis. researchgate.net The commercial product was often sold as a feed premix, and its sodium salt, which is soluble in water, allowed for therapeutic administration in drinking water. allenpress.com The success of sulfaquinoxaline was so profound that it is credited with enabling a revolution in poultry production practices, contributing to the growth of large-scale broiler houses by providing effective disease control. allenpress.com
Detailed Research Findings
Key Research Area | Principal Findings | Key Researchers/Institutions | Year | Significance |
---|---|---|---|---|
Initial Synthesis and Antibacterial Properties | Synthesized during WWII as a long-acting sulfonamide. Showed high efficacy against pneumococcal infections in mice with once-a-day administration. | Weijlard, Tishler, Erickson (Merck & Co., Inc.) | 1944 | Demonstrated the compound's potential as a potent chemotherapeutic agent. allenpress.com |
Antimalarial Investigations | Investigated as a potential treatment for human malaria due to its long plasma half-life. | Merck Institute for Therapeutic Research | WWII Era | Though proving too toxic for human use, this initial focus was a critical step in its development. allenpress.comnih.gov |
Shift to Veterinary Applications | Identified as a superior agent against Eimeria spp., the parasite causing coccidiosis in chickens. | Collaboration between Merck & Co., Inc. and academic researchers. | Post-WWII | Pivoted the drug's development towards the significant and unmet need in the poultry industry. allenpress.com |
Commercialization and Impact on Poultry Industry | Commercially introduced as a poultry coccidiostat, the first to be licensed for routine feed inclusion. | Merck & Co., Inc. | 1948 | Revolutionized poultry farming by enabling effective control of coccidiosis, leading to increased production efficiency. allenpress.comresearchgate.net |
Propriétés
Numéro CAS |
967-80-6 |
---|---|
Formule moléculaire |
C14H12N4NaO2S |
Poids moléculaire |
323.33 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
InChI |
InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18); |
Clé InChI |
UBDSWJJGFQSVLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na] |
Autres numéros CAS |
967-80-6 |
Pictogrammes |
Irritant |
Synonymes |
4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.